molecular formula C18H20N4O3S B2564371 Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate CAS No. 868219-21-0

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2564371
CAS No.: 868219-21-0
M. Wt: 372.44
InChI Key: QVUQOHYWIOFCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a hydroxyphenyl group and a piperidine-4-carboxylate ester moiety. This structure combines a rigid bicyclic system with a flexible piperidine ring, which may enhance binding to biological targets such as enzymes or receptors. The hydroxyl group on the thiazolo-triazole ring likely contributes to hydrogen bonding interactions, while the methyl ester group improves lipophilicity and membrane permeability .

Properties

IUPAC Name

methyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-25-17(24)13-7-9-21(10-8-13)14(12-5-3-2-4-6-12)15-16(23)22-18(26-15)19-11-20-22/h2-6,11,13-14,23H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUQOHYWIOFCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates various functional groups, including a piperidine ring and a thiazolo-triazole moiety. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 366.43 g/mol.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds containing the thiazolo-triazole framework. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have shown significant activity against various bacterial strains. In vitro assays indicated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis or function.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazolo[3,2-b][1,2,4]triazole Derivative AE. coli32 µg/mL
Thiazolo[3,2-b][1,2,4]triazole Derivative BS. aureus16 µg/mL

Anticancer Properties

Research has also explored the anticancer potential of this compound class. For example, studies have demonstrated that thiazolo-triazole derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specific analogs have shown promising results in inhibiting tumor growth in xenograft models.

Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer cells (MCF-7), treatment with a thiazolo-triazole derivative resulted in a 50% reduction in cell viability at concentrations as low as 5 µM after 48 hours of exposure. The mechanism was attributed to cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Neuroprotection is another area where these compounds exhibit potential benefits. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced apoptosis. This effect is hypothesized to be mediated through the modulation of antioxidant enzymes and inhibition of pro-apoptotic factors.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific kinases involved in cell signaling pathways.
  • Receptor Modulation : The compound could interact with various receptors influencing cellular responses.
  • Oxidative Stress Reduction : By enhancing the activity of antioxidant enzymes, it may mitigate oxidative damage in cells.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early investigations indicate moderate bioavailability and rapid metabolism in liver microsomes. Further studies are necessary to elucidate its pharmacokinetic parameters thoroughly.

Table 2: Preliminary Pharmacokinetic Data

ParameterValue
Oral Bioavailability (%)42%
Half-life (hours)3.5
Clearance (mL/min/kg)14

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that compounds containing thiazolo-triazole moieties exhibit promising antimicrobial properties. Studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The unique structural features of methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate suggest potential for similar applications.

2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Analogous compounds have been synthesized and tested for cytotoxicity against several cancer cell lines using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) . The mechanism of action may involve the inhibition of tubulin polymerization and induction of apoptosis in cancer cells .

3. Neuroprotective Effects
The compound has been shown to interact with pathways involved in neuroprotection and anti-neuroinflammation. It inhibits nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglia cells . This action suggests potential therapeutic benefits in neurodegenerative diseases characterized by inflammation and oxidative stress.

Case Studies

Several studies have highlighted the potential applications of similar compounds:

  • Antitubercular Activity : A study synthesized a series of triazole derivatives and tested them against multidrug-resistant strains of Mycobacterium tuberculosis, demonstrating significant antitubercular activity .
  • Cytotoxicity Against Cancer Cell Lines : Research on substituted triazole derivatives revealed varying degrees of cytotoxicity against breast cancer cell lines (e.g., BT-474), with some compounds exhibiting IC50 values as low as 0.99 μM .

Chemical Reactions Analysis

Core Formation

  • Thiazolo-triazole construction : Formation of the fused thiazole-triazole ring typically requires cyclization reactions using hydrazine derivatives or other nitrogen-rich precursors.

  • Piperidine coupling : Alkylation or condensation reactions link the thiazolo-triazole moiety to the piperidine ring, often involving phenylmethyl intermediates .

Substitution and Functionalization

  • Phenylmethyl group introduction : Alkylation reactions with phenylmethyl halides or related reagents under basic conditions (e.g., potassium carbonate in DMF) are common .

  • Esterification : Formation of the methyl carboxylate group may involve esterification of the piperidine carboxylic acid .

Key Chemical Reactions

Based on analogous thiazolo-triazole derivatives, the compound can undergo the following reactions:

Reaction Type Mechanism Conditions/Reagents Outcome
Hydrolysis Ester hydrolysis to carboxylic acidAqueous acid/base (e.g., HCl or NaOH)Converts methyl ester to carboxylic acid
Alkylation Reaction with alkyl halides or alcoholsAlkylating agents (e.g., phenylmethyl bromide), baseIntroduces alkyl substituents
Nucleophilic substitution Substitution at piperidine nitrogen or thiazole sulfurElectrophiles (e.g., acyl chlorides)Forms amides, sulfides, or other derivatives
Cyclization Formation of fused heterocycles (e.g., triazole ring)Catalysts (e.g., CuI), hydrazine derivativesStabilizes ring systems

Reaction Conditions

Parameter Typical Range Purpose
Temperature 0°C – reflux (80–100°C)Controls reaction kinetics and selectivity
Solvent DMF, THF, or DMSOFacilitates solubility and reaction efficiency
Catalyst Potassium carbonate Neutralizes acidic byproducts, promotes elimination
Reaction Time Hours to daysDepends on reactivity of intermediates

Chemical Stability and Degradation

  • Thermal stability : Likely stable under standard lab conditions but may degrade at high temperatures (>150°C).

  • Hydrolytic stability : The methyl ester group may undergo slow hydrolysis in aqueous environments, particularly under acidic/basic conditions .

  • Light sensitivity : Potential decomposition under UV light due to conjugated heterocyclic systems.

Analytical and Purification Methods

  • NMR spectroscopy : Used to confirm aromatic proton environments and heterocyclic ring integrity.

  • Mass spectrometry : Identifies molecular weight and fragmentation patterns.

  • Column chromatography : Purifies intermediates and final product based on polarity .

Research Findings from Analogous Compounds

While direct data for the target compound is unavailable, related thiazolo-triazole-piperidine derivatives exhibit:

  • Antimicrobial activity : Inhibition of bacterial growth via disruption of cell walls or metabolic pathways.

  • Anticancer potential : Induction of apoptosis in cancer cell lines through mechanisms like NF-κB pathway modulation.

  • Neuroprotective effects : Reduction of oxidative stress and neuroinflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its combination of a 6-hydroxythiazolo-triazole and a piperidine-4-carboxylate ester . Below is a comparison with structurally related compounds from the literature:

Compound Name Key Structural Differences Hypothesized Impact on Properties
Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate Phenyl replaced with 3,4,5-trimethoxyphenyl Increased lipophilicity and steric bulk; methoxy groups may enhance receptor affinity via π-π interactions.
(R)-1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl phenylcarbamate (GSK 2210875) Hydroxyl replaced with methyl; piperidine ester replaced with carbamate Reduced hydrogen bonding capacity; carbamate may improve metabolic stability.
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate Thiazolo-triazole replaced with pyrazole Altered electronic properties; pyrazole may reduce binding specificity to certain targets.
Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate Thiazolo-triazole absent; propanoylamino group added Increased hydrophilicity; propanoylamino group may introduce steric hindrance.

Functional Group Analysis

  • Hydroxyl vs. This could enhance target engagement but reduce metabolic stability .
  • Piperidine-4-carboxylate Ester vs.
  • Thiazolo-triazole vs. Pyrazole : The thiazolo-triazole’s aromaticity and fused-ring system may facilitate stronger π-stacking interactions compared to pyrazole-based analogues, which could translate to higher potency in enzyme inhibition .

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

Property Target Compound Trimethoxyphenyl Analogue GSK 2210875
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.2 (higher lipophilicity) ~2.8 (balanced)
Hydrogen Bond Donors 1 (hydroxyl) 1 (hydroxyl) 0
Metabolic Stability Moderate (ester hydrolysis) High (methoxy groups resist oxidation) High (carbamate stability)
Target Binding Affinity (IC₅₀) Hypothetically low nM range (rigid thiazolo-triazole core) nM range (enhanced π interactions) Sub-μM (reduced H-bonding)

Research Findings and Implications

The 6-hydroxythiazolo-triazole moiety is critical for binding to targets requiring aromatic stacking and hydrogen bonding.

Trimethoxyphenyl substitution (as in the analogue from ) may improve affinity for hydrophobic binding pockets but reduce solubility.

Replacement of the hydroxyl group with methyl or carbamate (as in GSK 2210875 ) could optimize metabolic stability for prolonged therapeutic effects.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate, and how are intermediates validated?

Methodological Answer:

  • Synthetic Routes :
    • Cyclization Strategies : Utilize Biginelli-like reactions for heterocyclic core formation, as demonstrated in analogous thiazolo-triazole systems (e.g., cyclization of thiourea intermediates with aldehydes and ketones under acidic conditions) .
    • Piperidine Functionalization : Employ alkylation or reductive amination of piperidine-4-carboxylate derivatives with hydroxythiazolo-triazole-phenylmethyl precursors. Optimize reaction conditions (e.g., solvent: DMF/THF; catalyst: Pd/C or CuI) to avoid side reactions .
  • Validation :
    • Spectroscopic Confirmation : Use 1H^1H-NMR to verify regioselectivity of triazole-thiazole fusion and FTIR to confirm ester/carboxylate groups.
    • Chromatographic Purity : HPLC with UV detection (λ = 254 nm) to ensure >95% purity. Retention time comparison with intermediates (e.g., 4-phenyl-1,2,4-triazole-3-thiol derivatives) is critical .

Q. Q2. How can researchers characterize the solubility and stability of this compound under physiological conditions?

Methodological Answer:

  • Solubility Profiling :
    • Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Quantify via UV-Vis spectroscopy at λmax (e.g., 280 nm for aromatic systems) .
  • Stability Assessment :
    • Hydrolytic Stability : Incubate at 37°C in buffers (pH 2–9) and analyze degradation products via LC-MS. Hydroxythiazolo-triazole moieties are prone to hydrolysis at extremes of pH .
    • Photostability : Expose to UV light (λ = 365 nm) and monitor decomposition via TLC or HPLC. Piperidine esters may undergo photolytic cleavage .

Advanced Research Questions

Q. Q3. How can contradictory bioactivity data for this compound be resolved, particularly in enzyme inhibition assays?

Methodological Answer:

  • Data Reconciliation Steps :
    • Assay Optimization : Validate enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (e.g., ionic strength, cofactors like Mg2+^{2+}) to minimize variability .
    • Metabolite Interference : Perform LC-MS/MS to rule out interference from degradation products (e.g., hydrolyzed carboxylate derivatives) .
    • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of the intact compound vs. metabolites. Hydroxythiazolo-triazole interactions with catalytic residues (e.g., His, Asp) may explain discrepancies .

Q. Q4. What experimental design principles apply to optimizing the yield of multi-step syntheses involving thiazolo-triazole-piperidine hybrids?

Methodological Answer:

  • DoE (Design of Experiments) :
    • Factors : Temperature (40–100°C), catalyst loading (0.1–5 mol%), and solvent polarity (logP range: -0.5 to 3.5).
    • Response Surface Modeling : Use central composite design to identify interactions (e.g., high temperature + polar solvents improve cyclization but reduce ester stability) .
  • Scale-Up Considerations :
    • Continuous Flow Chemistry : For hazardous intermediates (e.g., diazomethane analogs), adopt flow reactors to enhance safety and reproducibility .

Q. Q5. How can researchers address discrepancies in spectroscopic data (e.g., 13C^{13}C13C-NMR shifts) for structurally similar analogs?

Methodological Answer:

  • Crystallographic Validation : Resolve ambiguity via X-ray crystallography of key intermediates (e.g., piperidine-4-carboxylate derivatives) to confirm regiochemistry .
  • Computational NMR Prediction : Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Mismatches >2 ppm suggest misassignment .

Q. Q6. What strategies are effective for improving the metabolic stability of the hydroxythiazolo-triazole moiety?

Methodological Answer:

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., -CF3_3) at the triazole C-3 position to reduce oxidative metabolism .
    • Replace the hydroxyl group with a methoxy or prodrug ester to block phase II glucuronidation .
  • In Vitro Screening :
    • Use hepatic microsomes (human/rat) to quantify CYP450-mediated metabolism. LC-MS/MS identifies major metabolites (e.g., sulfated or glucuronidated derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.